

5-Bromo-3-iodopyrazin-2-amine structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Bromo-3-iodopyrazin-2-amine**

Cat. No.: **B1377905**

[Get Quote](#)

An In-depth Technical Guide to **5-Bromo-3-iodopyrazin-2-amine**: Structure, Synthesis, and Application Potential

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Bromo-3-iodopyrazin-2-amine is a halogenated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its pyrazine core is a recognized pharmacophore in numerous therapeutic agents, and the orthogonal reactivity of its bromine and iodine substituents allows for selective, stepwise functionalization through various cross-coupling reactions. This guide provides a comprehensive technical overview of its structure, physicochemical properties, a proposed synthetic pathway, and its potential applications, particularly in the context of drug discovery. A critical comparison with its well-documented pyridine analog, 2-amino-5-bromo-3-iodopyridine, is included to highlight key structural and reactivity differences and to address common points of confusion in chemical literature and supplier catalogs.

Introduction: The Pyrazine Scaffold in Modern Drug Discovery

The pyrazine ring system is a privileged scaffold in medicinal chemistry, valued for its unique electronic properties, ability to participate in hydrogen bonding, and its metabolic stability. As a bioisostere of pyridine and other aromatic systems, its incorporation can significantly modulate a molecule's pharmacological profile, including potency, selectivity, and pharmacokinetic

properties. The strategic placement of halogen atoms, as seen in **5-Bromo-3-iodopyrazin-2-amine**, transforms this simple heterocycle into a powerful synthetic intermediate, enabling the construction of complex molecular architectures essential for targeting a wide range of diseases.

Core Compound Profile: **5-Bromo-3-iodopyrazin-2-amine**

Structure and Nomenclature

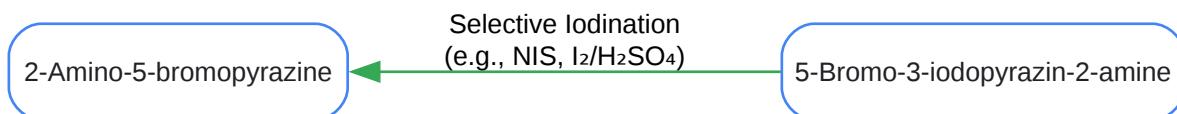
The structure of **5-Bromo-3-iodopyrazin-2-amine** is defined by a pyrazine ring substituted with an amine group at the C2 position, an iodine atom at C3, and a bromine atom at C5.

- IUPAC Name: **5-bromo-3-iodopyrazin-2-amine**
- CAS Number: 1062608-42-7[\[1\]](#)[\[2\]](#)
- Molecular Formula: C₄H₃BrIN₃[\[3\]](#)
- Molecular Weight: 299.90 g/mol [\[4\]](#)

Caption: Chemical structure of **5-Bromo-3-iodopyrazin-2-amine**.

Physicochemical Properties

Experimental data for this specific compound is scarce. The following table summarizes key identifiers and predicted properties.


Property	Value	Source
CAS Number	1062608-42-7	[1] [2] [3]
Molecular Formula	C ₄ H ₃ BrIN ₃	[3]
Molecular Weight	299.90 g/mol	[4]
Appearance	Expected to be a solid powder	General observation
Purity	≥98% (typical for commercial samples)	[1]

Proposed Synthesis and Characterization

While specific literature on the synthesis of **5-Bromo-3-iodopyrazin-2-amine** is not readily available, a logical and efficient synthetic route can be proposed based on established pyrazine chemistry. The most plausible approach starts from the commercially available 2-amino-5-bromopyrazine.

Retrosynthetic Analysis

The key transformation is the selective iodination at the C3 position, which is activated by the adjacent C2 amino group.

[Click to download full resolution via product page](#)

Caption: Retrosynthetic approach for **5-Bromo-3-iodopyrazin-2-amine**.

Step-by-Step Experimental Protocol (Proposed)

This protocol is based on analogous iodination reactions of aminopyridines and related heterocycles.[\[5\]](#)[\[6\]](#)

- **Dissolution:** In a flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 2-amino-5-bromopyrazine in a suitable solvent such as acetonitrile or sulfuric acid.
 - **Causality:** Acetonitrile is a common polar aprotic solvent for halogenations, while acidic conditions can activate the ring towards electrophilic substitution.
- **Addition of Iodinating Agent:** Slowly add 1.0-1.2 equivalents of an iodinating agent, such as N-Iodosuccinimide (NIS) or a mixture of potassium iodide (KI) and potassium iodate (KIO₃).
[\[6\]](#)
 - **Causality:** NIS is a mild and effective source of electrophilic iodine (I⁺). The KI/KIO₃ system generates I₂ in situ, which can act as the iodinating species under acidic

conditions. The C3 position is the most electron-rich and sterically accessible for electrophilic attack due to the directing effect of the C2-amino group.

- Reaction: Stir the mixture at a controlled temperature (e.g., room temperature to 80°C) for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.
- Work-up and Quenching: Cool the reaction mixture to room temperature. If an acidic medium was used, carefully pour the mixture onto ice and neutralize with a base (e.g., NaOH or NaHCO₃ solution) to pH 7-8.[7]
 - Causality: Neutralization precipitates the organic product and quenches any remaining acid.
- Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane (3x). Combine the organic layers.
- Purification: Wash the combined organic layers with aqueous sodium thiosulfate solution to remove any residual iodine, followed by brine. Dry the solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure **5-Bromo-3-iodopyrazin-2-amine**.

Characterization and Spectroscopic Data (Expected)

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques. The expected data is as follows:

Technique	Expected Results
¹ H NMR	A singlet corresponding to the proton at the C6 position. A broad singlet for the -NH ₂ protons.
¹³ C NMR	Four distinct signals for the pyrazine ring carbons, each showing coupling to attached atoms.
Mass Spec (ESI)	[M+H] ⁺ peak at approximately 300.8, showing the characteristic isotopic pattern for one bromine atom.

Reactivity and Strategic Applications in Synthesis

The primary value of **5-Bromo-3-iodopyrazin-2-amine** lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly weaker than the carbon-bromine bond, allowing for selective cross-coupling reactions.

Orthogonal Reactivity in Cross-Coupling

This structural feature enables a stepwise synthetic strategy. The iodine atom can be selectively replaced via reactions like Suzuki, Stille, or Sonogashira coupling, leaving the bromine atom intact for a subsequent, different coupling reaction under more forcing conditions.

[Click to download full resolution via product page](#)

Caption: Stepwise functionalization via orthogonal cross-coupling.

A Note of Caution: Comparison with 2-Amino-5-bromo-3-iodopyridine

A significant portion of available literature and supplier data refers to 2-Amino-5-bromo-3-iodopyridine (CAS 381233-96-1) when searching for halogenated amino-pyrazine/pyridine intermediates.[8][9] This pyridine analog is a well-established building block for synthesizing tyrosine kinase inhibitors and other pharmaceuticals.[6][10]

While structurally similar, the electronic properties of the pyrazine and pyridine rings are distinct. The second nitrogen atom in the pyrazine ring is electron-withdrawing, which can influence the reactivity of the substituents and the pharmacological properties (e.g., pK_a , hydrogen bonding capability) of the final molecule. Researchers should exercise caution and verify the CAS number to ensure they are working with the correct scaffold for their specific application.

Safety and Handling

As with any halogenated aromatic amine, **5-Bromo-3-iodopyrazin-2-amine** should be handled with appropriate care in a well-ventilated fume hood.

- Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[11]
- Inhalation/Contact: Avoid breathing dust. Avoid contact with skin and eyes. May cause skin, eye, and respiratory irritation.[12]
- Storage: Store in a cool, dry, and dark place in a tightly sealed container. Some sources recommend storage under an inert atmosphere (e.g., nitrogen).[13]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[11]

Conclusion

5-Bromo-3-iodopyrazin-2-amine represents a high-potential, yet under-explored, building block for synthetic chemistry. Its defining feature—the orthogonally reactive C-I and C-Br bonds on an electron-deficient pyrazine core—provides a clear and powerful strategy for the regioselective synthesis of complex, disubstituted aminopyrazines. This makes it an attractive starting material for creating diverse chemical libraries aimed at discovering novel therapeutic agents and functional materials. As research continues, its utility is expected to expand, making it a valuable tool for chemists in both academic and industrial settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. appretech.com [appretech.com]
- 2. 5-Bromo-3-iodopyrazin-2-amine - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. 5-Bromo-3-iodopyrazin-2-amine | 1062608-42-7 [chemicalbook.com]

- 4. 5-Bromo-3-iodopyrazin-2-amine - CAS:1062608-42-7 - Sunway Pharm Ltd [3wpharm.com]
- 5. 2-AMINO-5-BROMO-3-IODOPYRIDINE | 381233-96-1 [chemicalbook.com]
- 6. ijssst.info [ijssst.info]
- 7. Page loading... [wap.guidechem.com]
- 8. 2-Amino-5-bromo-3-iodopyridine | C5H4BrIN2 | CID 1516508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Amino-5-bromo-3-iodopyridine-India Fine Chemicals [indiafinechemicals.com]
- 10. CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3- - Google Patents [patents.google.com]
- 11. fishersci.com [fishersci.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [5-Bromo-3-iodopyrazin-2-amine structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1377905#5-bromo-3-iodopyrazin-2-amine-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com